molecular formula C11H12ClN3OS B11076865 N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide

N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide

Cat. No.: B11076865
M. Wt: 269.75 g/mol
InChI Key: FNUNALVHIOTNGO-UHFFFAOYSA-N
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Description

N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclopropane ring, a chlorophenyl group, and a carbamothioyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with an amine or thiol precursor.

    Formation of the Carbamothioyl Moiety: The carbamothioyl group is formed by reacting an isothiocyanate with an amine, resulting in the formation of a thiourea derivative.

    Coupling Reactions: The final step involves coupling the cyclopropane carboxylic acid derivative with the chlorophenyl thiourea intermediate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals or pharmaceuticals, where its unique structure can impart desirable properties to the final product.

Mechanism of Action

The mechanism of action of N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-{[(2-bromophenyl)carbamothioyl]amino}cyclopropanecarboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-{[(2-fluorophenyl)carbamothioyl]amino}cyclopropanecarboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-{[(2-methylphenyl)carbamothioyl]amino}cyclopropanecarboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific targets, potentially increasing its efficacy in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C11H12ClN3OS

Molecular Weight

269.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(cyclopropanecarbonylamino)thiourea

InChI

InChI=1S/C11H12ClN3OS/c12-8-3-1-2-4-9(8)13-11(17)15-14-10(16)7-5-6-7/h1-4,7H,5-6H2,(H,14,16)(H2,13,15,17)

InChI Key

FNUNALVHIOTNGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NNC(=S)NC2=CC=CC=C2Cl

Origin of Product

United States

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